

Spectroscopic data for 4-Amino-5-chloro-2,1,3-benzothiadiazole

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Compound of Interest

Compound Name: 5-Chloro-2,1,3-benzothiadiazole

Cat. No.: B1584262

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-5-chloro-2,1,3-benzothiadiazole

This guide provides a comprehensive technical overview of the spectroscopic methodologies essential for the structural elucidation and quality control of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7). As a pivotal intermediate in the synthesis of pharmaceutically active compounds, most notably the α 2-adrenergic agonist Tizanidine, rigorous analytical characterization is paramount.^{[1][2][3]} This document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.

Introduction: The Significance of a Key Intermediate

4-Amino-5-chloro-2,1,3-benzothiadiazole is a heterocyclic compound built upon an electron-deficient 2,1,3-benzothiadiazole core.^[1] This intrinsic electronic nature, combined with the reactive amino (-NH₂) and chloro (-Cl) functional groups, makes it a versatile building block in medicinal chemistry and materials science.^{[1][4]} Its primary industrial application is as a precursor in the multi-step synthesis of Tizanidine, a widely prescribed muscle relaxant.^{[2][3]} Therefore, confirming its identity, purity, and structural integrity via spectroscopic methods is a critical step in the pharmaceutical manufacturing pipeline.

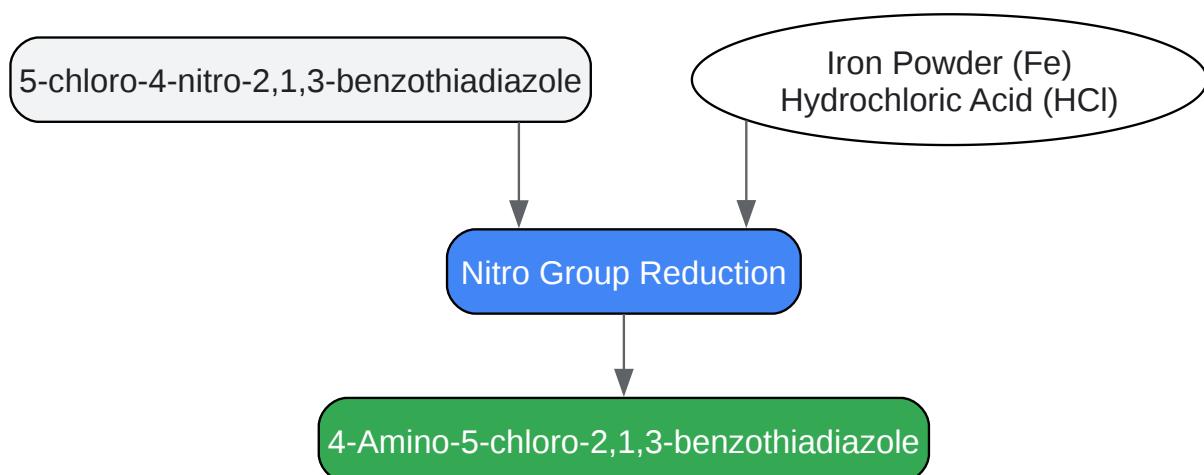
Molecular and Physical Properties

A foundational understanding of the compound's basic properties is crucial before undertaking spectroscopic analysis.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ CIN ₃ S	[4][5]
Molecular Weight	185.64 g/mol	[1][5]
IUPAC Name	5-chloro-2,1,3-benzothiadiazol-4-amine	[5]
CAS Number	30536-19-7	[5]
Appearance	Light yellow to orange powder or crystal	[2][4]
Melting Point	87 - 91 °C	[4]
Purity (Typical)	≥97% (Titration), ≥99% (HPLC)	[2][4][6]

Foundational Synthesis: From Nitro Precursor to Amino Product

The most established and industrially viable route to synthesize 4-Amino-**5-chloro-2,1,3-benzothiadiazole** is through the chemical reduction of its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[1] This transformation is typically achieved using iron powder in an acidic medium, such as hydrochloric acid, a classic and efficient method for nitro group reduction.[1]



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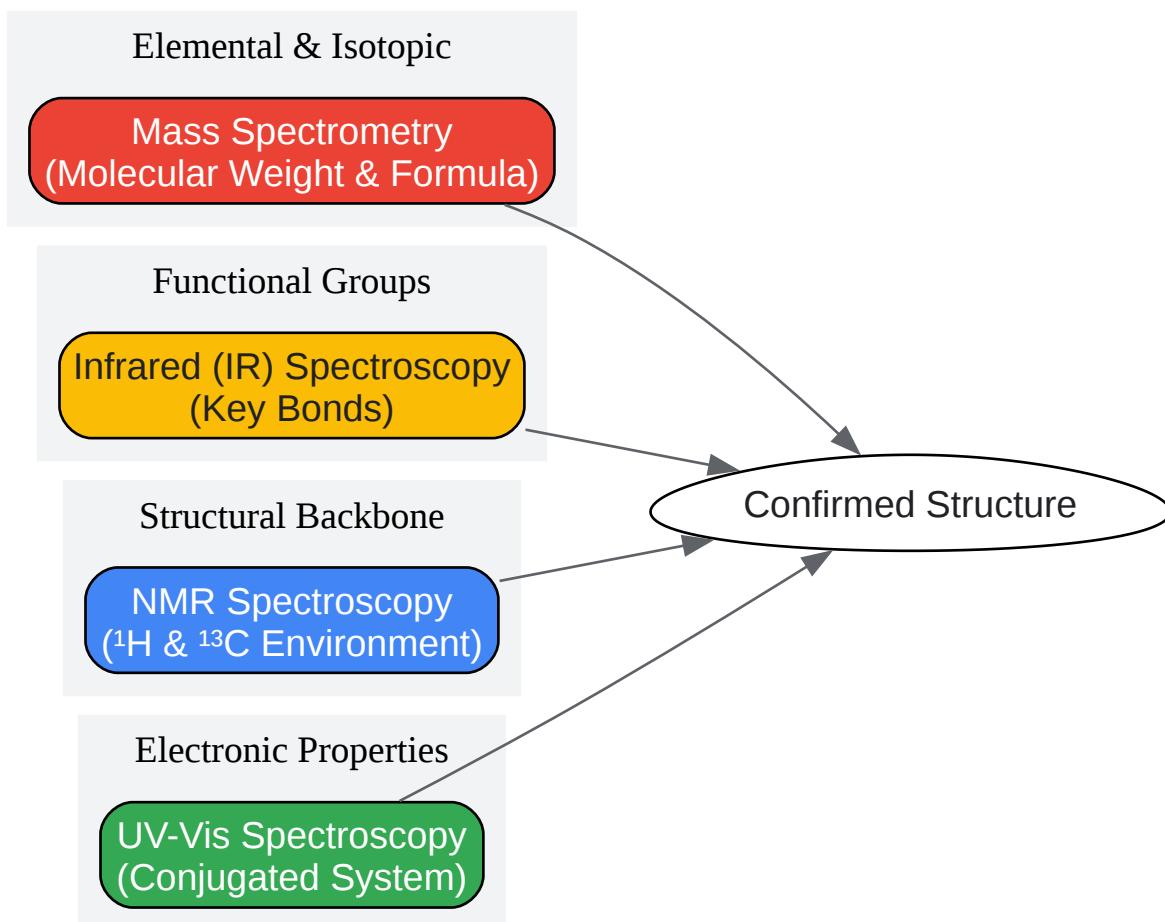
Caption: Workflow for the synthesis of **4-Amino-5-chloro-2,1,3-benzothiadiazole**.

Experimental Protocol: Synthesis

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature probe, create a suspension of iron powder in water. Add hydrochloric acid to facilitate the reaction. [\[1\]](#)
- Reactant Addition: Gradually add the 5-chloro-4-nitro-2,1,3-benzothiadiazole starting material to the stirred suspension. The reaction is exothermic, and the temperature should be carefully controlled. [\[1\]](#)
- Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. [\[1\]](#)
- Work-up and Isolation: Upon completion, neutralize the reaction mixture and filter to remove iron residues. The product can then be extracted using an appropriate organic solvent.
- Purification: The crude product is purified by recrystallization to yield the final, high-purity compound.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can unequivocally confirm the structure of a molecule. A combination of methods is employed to create a self-validating system of characterization. The workflow below illustrates the logical process of structural confirmation.



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Caption: Integrated analytical workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula. For a chlorinated compound like this, MS is

particularly powerful due to the characteristic isotopic pattern of chlorine (^{35}Cl and ^{37}Cl), which provides definitive evidence of its presence.

Data Interpretation: The mass spectrum provides two critical pieces of information. First, the molecular ion peak confirms the molecular weight. Second, the isotopic distribution pattern confirms the presence of one chlorine atom.

Ion	m/z (Relative Abundance)	Interpretation	Source(s)
$[\text{M}]^+$	185	Molecular ion containing ^{35}Cl . Confirms the molecular weight.	[5]
$[\text{M}+2]^+$	187	Isotope peak containing ^{37}Cl . The $\sim 3:1$ abundance ratio with the M^+ peak is characteristic of a monochlorinated compound.	[5]
$[\text{M}-\text{Cl}]^+$	150	A potential fragment corresponding to the loss of the chlorine atom.	[5]

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
- **Instrument Setup (GC):**
 - **Column:** Use a standard non-polar column (e.g., DB-5ms).
 - **Inlet Temperature:** 250 °C.

- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Instrument Setup (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
- Data Acquisition: Inject 1 μ L of the sample and acquire the data. The resulting total ion chromatogram (TIC) and mass spectrum of the corresponding peak are analyzed.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups within a molecule. For this compound, it provides direct evidence of the crucial amino group (-NH₂) and the aromatic nature of the benzothiadiazole ring system.

Data Interpretation: The IR spectrum is analyzed for characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Significance for Structure Confirmation	Source(s)
N-H Stretching	~3400-3300	Confirms the presence of the primary amino (-NH ₂) group. Often appears as a doublet.	[1]
C-H Stretching (Aromatic)	~3100-3000	Indicates the presence of C-H bonds on the aromatic ring.	[1]
C=C Stretching (Aromatic)	~1600-1450	Confirms the aromatic nature of the benzothiadiazole core.	[1]
C-N Stretching	~1350-1250	Supports the presence of the carbon-nitrogen bond of the amino group.	[1]
C-Cl Stretching	~800-600	Indicates the presence of the carbon-chlorine bond.	[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
- Instrument Setup:
 - Technique: ATR with a diamond or germanium crystal.
 - Spectral Range: 4000 to 400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply the sample to the crystal, ensure good contact using the pressure arm, and collect the sample spectrum.
 - The instrument software automatically performs a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR maps out the carbon skeleton. This combination is the gold standard for unambiguous structure confirmation.

Data Interpretation (¹H NMR): The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the two aromatic protons and the two amine protons. The aromatic protons will appear as a doublet system due to coupling.

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity	Interpretation
Aromatic C-H	~6.5 - 7.5	Doublet (d)	Two distinct signals for the two protons on the benzene ring, coupled to each other.
Amine N-H ₂	~5.0 - 6.0	Broad Singlet (br s)	Protons of the amino group. The signal is often broad due to quadrupole effects and exchange.

Data Interpretation (^{13}C NMR): The ^{13}C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the benzothiadiazole ring system.

Carbon Type	Expected Chemical Shift (δ , ppm)	Interpretation
Aromatic C-NH ₂	~140 - 150	Carbon atom directly attached to the electron-donating amino group.
Aromatic C-Cl	~110 - 125	Carbon atom attached to the electron-withdrawing chlorine atom.
Aromatic C-H	~115 - 130	The two carbon atoms bonded to hydrogen.
Aromatic C (fused)	~145 - 155	The two carbon atoms at the fusion point of the rings, part of the thiadiazole system.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and shifts the residual H₂O peak away from areas of interest.
- **Instrument Setup:**
 - **Spectrometer:** A 400 MHz (or higher) spectrometer.
 - **Nuclei:** Observe ^1H and ^{13}C .
 - **Temperature:** 25 °C (298 K).
- **^1H Acquisition:**
 - **Pulse Program:** Standard single pulse (zg30).

- Spectral Width: ~16 ppm.
- Number of Scans: 8 to 16.
- ^{13}C Acquisition:
 - Pulse Program: Proton-decoupled single pulse (zgpg30).
 - Spectral Width: ~240 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has low natural abundance.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ^1H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ^{13}C spectrum to the DMSO-d₆ heptet (δ ~39.52 ppm).

Conclusion

The spectroscopic characterization of 4-Amino-**5-chloro-2,1,3-benzothiadiazole** is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a definitive marker.^[5] Infrared spectroscopy provides unambiguous evidence of the key amino functional group.^[1] Finally, ^1H and ^{13}C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring. Together, these methods provide a robust and self-validating data package essential for quality assurance in pharmaceutical manufacturing and for guiding further research in medicinal and materials chemistry.

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